

# Quality Control Standards for 4-(cyclopentyloxy)-1H-pyrazole: A Comparative Technical Guide

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## Compound of Interest

Compound Name:	4-(cyclopentyloxy)-1H-pyrazole
CAS No.:	1395038-13-7
Cat. No.:	B6233807

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## Executive Summary & Application Context

**4-(cyclopentyloxy)-1H-pyrazole** is a specialized heterocyclic building block used primarily in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, CDK inhibitors). Unlike its more common analogs—such as 4-methoxy-1H-pyrazole (simple steric probe) or 4-(benzyloxy)-1H-pyrazole (protecting group strategy)—the cyclopentyl ether moiety is often retained in the final drug candidate to occupy hydrophobic pockets (e.g., the ribose-binding pocket of kinases) while maintaining a specific solubility profile.

This guide establishes a rigorous quality control (QC) framework for this compound, focusing on its unique challenge: Regioisomeric Purity. During synthesis, the competition between O-alkylation (desired) and N-alkylation (impurity) of the 4-hydroxypyrazole precursor dictates the quality grade.

## Comparative Performance Matrix

The following table benchmarks **4-(cyclopentyloxy)-1H-pyrazole** against its standard alternatives to highlight why specific QC parameters are critical.

Feature	4-(cyclopentyloxy)-1H-pyrazole	4-(benzyloxy)-1H-pyrazole	4-methoxy-1H-pyrazole
Primary Role	Hydrophobic Pharmacophore	Protecting Group (Cleavable)	Steric/Electronic Probe
LogP (Calc)	~1.8 - 2.2	~1.5 - 1.9	~0.2 - 0.5
Critical Impurity	N-cyclopentyl isomer	Benzyl halides	Methylating agents
Stability	High (Acid/Base stable)	Low (H <sub>2</sub> /Pd sensitive)	High
Detection (UV)	Low (210-220 nm)	High (254 nm)	Low (210 nm)

## Critical Quality Attributes (CQAs)

To ensure downstream success in GMP synthesis, the following CQAs must be met. These standards are stricter than general reagent grade due to the difficulty of separating regioisomers in late-stage synthesis.

- Regioisomeric Purity (N- vs. O-alkylation): The most critical parameter. N-alkylation is a thermodynamic sink in pyrazole chemistry.
  - Acceptance Criteria: O-isomer  $\geq 98.0\%$ ; N-isomer  $\leq 0.5\%$ .
- Assay (HPLC/NMR):  $\geq 97.0\%$  w/w.
- Residual Solvents: Cyclopentyl bromide/mesylate (genotoxic potential) must be controlled to  $< \text{ppm}$  levels if used in late-stage synthesis.

## Experimental Protocols & Methodologies

### High-Performance Liquid Chromatography (HPLC)

#### Standard

Rationale: Standard C18 columns often fail to resolve the N-alkyl and O-alkyl isomers due to similar lipophilicity. A phenyl-hexyl or polar-embedded C18 column is required for  $\pi$ - $\pi$  interaction differentiation.

Method ID: QC-PYR-CP-01 System: Agilent 1290 Infinity II or equivalent Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3  $\mu$ m (or equivalent) Mobile Phase:

- A: 0.1% Formic Acid in Water (Milli-Q)
- B: Acetonitrile (HPLC Grade)

Gradient Profile:

Time (min)	% B	Flow (mL/min)	Comment
0.0	5	1.0	Equilibration
2.0	5	1.0	Hold
15.0	90	1.0	Linear Ramp
18.0	90	1.0	Wash

| 18.1 | 5 | 1.0 | Re-equilibration |

Detection: UV @ 215 nm (Max absorption for pyrazole core) and 254 nm. Self-Validation Criterion: The resolution (

) between **4-(cyclopentyloxy)-1H-pyrazole** (RT ~9.5 min) and **1-cyclopentyl-1H-pyrazol-4-ol** (RT ~8.2 min) must be > 2.0.

## Structural Identification (NMR)

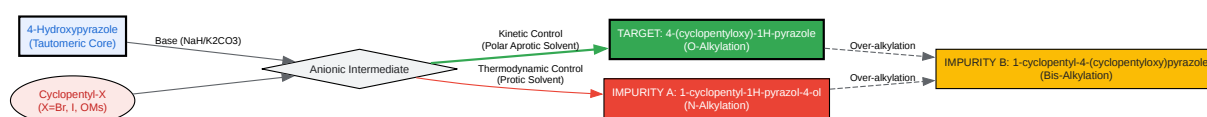
Causality: The N-alkyl and O-alkyl isomers are best distinguished by the chemical shift of the methine proton on the cyclopentyl ring.

- Protocol: Dissolve 10 mg in DMSO-d6.
- Diagnostic Signal:

- Target (O-isomer): Multiplet at  $\delta$  4.6 – 4.9 ppm (Deshielded by Oxygen).
- Impurity (N-isomer): Multiplet at  $\delta$  4.3 – 4.5 ppm (Less deshielded by Nitrogen).

## Synthesis & Impurity Pathway Visualization

The following diagram illustrates the origin of the critical regioisomeric impurity. Understanding this pathway allows the QC scientist to predict impurity profiles based on the synthesis method (e.g., base strength, solvent polarity).



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Figure 1: Competitive alkylation pathways. QC must monitor Impurity A (N-isomer) which forms preferentially in protic solvents or high temperatures.

## Stability & Stress Testing

Unlike the 4-benzyloxy analog, which degrades under hydrogenation conditions, **4-(cyclopentylloxy)-1H-pyrazole** is robust. However, it exhibits specific sensitivities:

- Oxidative Stress (3% H<sub>2</sub>O<sub>2</sub>, 24h):
  - Observation: Stable. The ether linkage is resistant to mild oxidation.
  - Comparison: Superior to 4-methoxy analogs which can undergo demethylation via radical mechanisms under extreme conditions.
- Acid Hydrolysis (1N HCl, 60°C):
  - Observation: < 1% degradation.

- Note: The cyclopentyl ether is significantly more stable than tert-butyl ethers (which cleave easily in acid).
- Thermal Stress (Solid state, 80°C, 7 days):
  - Observation: Stable. No significant dimerization observed.

## References

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  - Source: N
  - URL:[[Link](#)]
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- Metabolic Stability of Pyrazole Ethers
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- 2. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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